molecular formula C11H10N2OS B2862165 1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide CAS No. 2169310-98-7

1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide

Cat. No. B2862165
CAS RN: 2169310-98-7
M. Wt: 218.27
InChI Key: DODDSMNPOPGJFY-UHFFFAOYSA-N
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Description

1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide (THITO) is a novel organic compound with a wide range of applications in scientific research. This compound has shown potential in various areas, such as drug discovery, organic synthesis, and material science.

Scientific Research Applications

Cross-Coupling Building Blocks

This compound serves as a versatile building block in cross-coupling reactions, which are pivotal in creating complex organic molecules. Its structure allows for the introduction of various functional groups, enabling the synthesis of a wide array of derivatives. These derivatives can be further utilized in the development of pharmaceuticals and agrochemicals .

Synthesis of Three-Dimensional Heterocycles

The three-dimensional heterocyclic structure of this compound makes it an important precursor in the synthesis of new heterocyclic compounds. These structures are often found in biologically active molecules and can lead to the discovery of novel therapeutic agents .

Material Science Applications

Due to its unique electronic properties, this compound has potential applications in material science, particularly in the development of organic semiconductors and conductive materials. Its ability to undergo various chemical transformations could lead to materials with desirable electrical properties .

Biological Activity Studies

Compounds containing the thiophene moiety, like this one, are known to exhibit a range of biological activities. Research into this compound could uncover potential antibacterial, antifungal, or anticancer properties, contributing to the field of medicinal chemistry .

Chemical Synthesis Optimization

The compound’s stability and reactivity profile make it an excellent candidate for studying reaction mechanisms and optimizing chemical synthesis processes. It can help in refining synthetic routes to increase yields and reduce by-products .

Analytical Chemistry Reference Material

As a compound with well-defined physical and chemical properties, it can be used as a reference material in analytical chemistry. It aids in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis .

Environmental Chemistry

The compound’s interaction with various environmental factors can be studied to understand its degradation pathways and environmental impact. This knowledge is crucial for assessing the ecological risks associated with the use of related chemicals .

Photophysical Property Exploration

The compound’s photophysical properties, such as fluorescence and phosphorescence, can be explored for potential applications in optical devices, sensors, and imaging technologies. Its ability to absorb and emit light at specific wavelengths makes it valuable for such applications .

properties

IUPAC Name

6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-7-8-3-4-10-9(6-8)11-2-1-5-15(11,14)13-10/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODDSMNPOPGJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C=CC(=C3)C#N)N=S2(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide

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